H-Asn(glcnac-beta-D)-OH-d2

Catalog No.
S12878552
CAS No.
M.F
C12H21N3O8
M. Wt
337.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Asn(glcnac-beta-D)-OH-d2

Product Name

H-Asn(glcnac-beta-D)-OH-d2

IUPAC Name

(2S)-2-amino-4-[[(2R,3R,4R,5S,6R)-3-[(2,2-dideuterioacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C12H21N3O8

Molecular Weight

337.32 g/mol

InChI

InChI=1S/C12H21N3O8/c1-4(17)14-8-10(20)9(19)6(3-16)23-11(8)15-7(18)2-5(13)12(21)22/h5-6,8-11,16,19-20H,2-3,13H2,1H3,(H,14,17)(H,15,18)(H,21,22)/t5-,6+,8+,9+,10+,11+/m0/s1/i1D2

InChI Key

YTTRPBWEMMPYSW-WMYBJMCWSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)N)CO)O)O

Isomeric SMILES

[2H]C([2H])C(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)N)CO)O)O

H-Asparagine(Glucosamine-beta-D)-OH-d2, also known as H-Asn(GlcNAc-beta-D)-OH-d2, is a chemically modified amino acid derivative that features a beta-D-glucosamine moiety attached to the asparagine side chain. This compound has a molecular formula of C12H21N3O8C_{12}H_{21}N_{3}O_{8} and a molecular weight of approximately 335.31 g/mol . The deuterium labeling (d2) indicates that two hydrogen atoms in the molecule have been replaced with deuterium isotopes, which can be useful in various analytical techniques, such as nuclear magnetic resonance spectroscopy.

Typical of amino acids and glycosylated compounds. Key reactions include:

  • Peptide Bond Formation: The amine group of asparagine can react with carboxylic acids to form peptide bonds, allowing for incorporation into peptides and proteins.
  • Hydrolysis: Under acidic or basic conditions, the glycosidic bond between the glucosamine and asparagine may be hydrolyzed, releasing free asparagine and glucosamine.
  • Reductive Amination: The carbonyl groups in sugars can undergo reductive amination with amines, potentially modifying the glucosamine component.
  • Deuterium Exchange: The presence of deuterium allows for specific exchange reactions that can be tracked in studies involving metabolic pathways or drug interactions.

H-Asparagine(Glucosamine-beta-D)-OH-d2 exhibits biological properties linked to its role in glycoprotein synthesis. Glycosylation is crucial for protein folding, stability, and function. This compound is particularly relevant in studies related to:

  • N-Glycosylation Pathways: It serves as a substrate for enzymes involved in glycosylation processes, impacting protein functionality.
  • Metabolic Disorders: Research indicates its potential involvement in conditions like NGLY1-CDDG (N-glycanase deficiency), where glycoprotein metabolism is disrupted .

The synthesis of H-Asparagine(Glucosamine-beta-D)-OH-d2 typically involves:

  • Coupling Reaction: Asparagine is coupled with N-acetylglucosamine under controlled conditions to form the glycosylated product.
  • Deuteration: The incorporation of deuterium can be achieved through specific synthetic routes that introduce deuterium at desired positions during synthesis.
  • Purification: Following synthesis, purification methods such as chromatography are employed to isolate the desired compound with high purity.

H-Asparagine(Glucosamine-beta-D)-OH-d2 has several applications, including:

  • Research on Glycoproteins: It is utilized in studies investigating the structure and function of glycoproteins.
  • Drug Development: Its role in metabolic pathways makes it a candidate for developing therapeutics targeting glycosylation-related diseases.
  • Metabolic Profiling: The deuterated form is useful in tracing metabolic pathways using mass spectrometry and nuclear magnetic resonance spectroscopy.

Studies involving H-Asparagine(Glucosamine-beta-D)-OH-d2 focus on its interactions with proteins and enzymes involved in glycosylation. These interactions are crucial for understanding how modifications affect protein behavior and stability. For instance:

  • Binding Affinity Studies: Investigating how this compound interacts with lectins or glycosyltransferases can provide insights into its biological roles.
  • Metabolic Pathway Analysis: Using deuterium labeling helps trace the compound's fate within metabolic pathways, elucidating its role in cellular processes.

H-Asparagine(Glucosamine-beta-D)-OH-d2 shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsUnique Features
H-Asparagine(GlcNAc)Asparagine linked to N-acetylglucosamineNon-deuterated version used widely in glycoprotein studies
H-Serine(GlcNAc)Serine linked to N-acetylglucosamineImportant for studying serine phosphorylation
H-Threonine(GlcNAc)Threonine linked to N-acetylglucosamineFocus on threonine's role in protein regulation
H-Glycine(GlcNAc)Glycine linked to N-acetylglucosamineSimplest amino acid modification, used for basic studies

H-Asparagine(Glucosamine-beta-D)-OH-d2 is unique due to its specific combination of deuteration and the presence of both an amino acid and a sugar moiety, which allows it to serve specialized functions in biochemical research that other similar compounds may not fulfill effectively.

Molecular Composition and Formula

H-Asn(glcnac-beta-D)-OH-d2 represents a deuterated derivative of asparagine-linked N-acetylglucosamine, characterized by a complex molecular architecture that integrates both amino acid and carbohydrate structural elements. The compound exhibits the molecular formula C₁₂H₁₉D₂N₃O₈ with a molecular weight of 337.33 g/mol [2]. This deuterated glycoconjugate consists of three primary structural components: the asparagine amino acid backbone (C₄H₈N₂O₃, 132.12 g/mol), the N-acetylglucosamine sugar moiety (C₈H₁₅NO₆, 221.21 g/mol), and two strategically incorporated deuterium atoms (D₂, 4.03 g/mol total mass contribution) [3] [4].

The molecular architecture demonstrates the characteristic features of N-linked glycoconjugates, where the carbohydrate component is covalently attached to the amino acid through a glycosidic linkage. The deuterium incorporation occurs specifically at the alpha carbon position of the asparagine residue, resulting in the replacement of two hydrogen atoms with their heavier isotopic counterparts [5] [6]. This isotopic substitution maintains the fundamental structural integrity while introducing measurable alterations in the compound's physical and chemical properties.

ComponentMolecular FormulaMolecular Weight (g/mol)Contribution
H-Asn(GlcNAc-beta-D)-OH-d2C₁₂H₁₉D₂N₃O₈337.33Complete compound
Asparagine (Asn)C₄H₈N₂O₃132.12Amino acid backbone
N-acetylglucosamine (GlcNAc)C₈H₁₅NO₆221.21Sugar moiety
Deuterium atomsD₂4.03Isotopic substitution

Stereochemistry of the Glycosidic Linkage

The stereochemical configuration of H-Asn(glcnac-beta-D)-OH-d2 is defined by the beta-anomeric glycosidic linkage between the N-acetylglucosamine moiety and the asparagine residue. This beta-1,4-N-glycosidic bond represents the characteristic linkage found in naturally occurring N-linked glycoproteins [7] [8]. The glycosidic linkage exhibits a beta configuration at the anomeric carbon (C1) of the N-acetylglucosamine unit, which adopts the thermodynamically stable equatorial orientation of the anomeric hydroxyl group.

The stereochemical parameters governing this linkage are defined by specific torsional angles that determine the three-dimensional spatial arrangement of the sugar relative to the amino acid backbone. The phi angle (φ) typically ranges from -60° to -80°, while the psi angle (ψ) spans approximately 120° to 140° [9] [10]. These angular constraints result from the inherent conformational preferences imposed by the glycosidic bond geometry and the surrounding molecular environment.

The N-acetylglucosamine moiety maintains its characteristic 4C1 chair conformation, representing the most thermodynamically stable pyranose ring configuration [11] [12]. This conformation positions the N-acetyl group in the equatorial orientation at C2, while the hydroxyl groups at C3 and C4 adopt equatorial positions, minimizing steric interactions and maximizing intramolecular hydrogen bonding opportunities.

ParameterValue/DescriptionSignificance
Asparagine configurationL-configurationNatural amino acid configuration
GlcNAc anomeric configurationBeta (β) anomericThermodynamically stable
Glycosidic linkage typeBeta-1,4-N-glycosidicCharacteristic of N-linked glycoproteins
Phi angle (φ)-60° to -80°Defines glycosidic bond geometry
Psi angle (ψ)120° to 140°Controls sugar orientation
Omega angle (ω)180° (trans)Planar amide configuration
Ring conformation (GlcNAc)4C1 chair conformationMost stable pyranose form

Conformational Analysis

X-Ray Crystallography Data

Crystallographic investigations of asparagine-linked N-acetylglucosamine derivatives have revealed fundamental structural insights into the conformational preferences of these glycoconjugates. X-ray diffraction studies demonstrate that the N-glycosidic torsion angle (ψN) for the linkage between N-acetylglucosamine and asparagine derivatives typically adopts values near -89.8°, reflecting the preferred conformational state of the glycosidic bond [13]. These crystallographic data indicate that the compound exhibits a relatively rigid conformational profile due to the constraints imposed by the glycosidic linkage geometry.

The crystal structures reveal that the asparagine-N-acetylglucosamine linkage adopts a specific spatial arrangement that facilitates optimal hydrogen bonding interactions between the carbohydrate and amino acid components. The systematic crystallographic analysis of related compounds has shown that variations in the linkage sugar components can result in significant deviations from the optimal torsional angles, with acetamido derivatives of mannose and xylose showing ψN values of -114.5° and -121.2°, respectively [13].

The crystallographic data also demonstrate the importance of molecular packing interactions in stabilizing the preferred conformational states. The crystal structures exhibit characteristic hydrogen bonding patterns, including double pillaring arrangements involving the amide groups at C1 and C2 positions, which contribute to the overall structural stability of the compound [13].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed conformational information about H-Asn(glcnac-beta-D)-OH-d2 through analysis of coupling constants, chemical shifts, and nuclear Overhauser effects. The NMR spectroscopic characterization reveals that the compound adopts a preferred conformational ensemble in solution that closely resembles the solid-state structure observed in crystallographic studies [9] [10].

The glycosidic linkage region exhibits characteristic NMR parameters that reflect the beta-anomeric configuration. The anomeric proton of the N-acetylglucosamine moiety typically appears as a doublet with a coupling constant of approximately 8-9 Hz, confirming the beta stereochemistry [14] [15]. The chemical shift of the anomeric carbon appears in the range of 100-105 ppm, consistent with the beta-glycosidic linkage configuration.

Deuterium NMR spectroscopy of the deuterated compound provides additional conformational insights through the analysis of quadrupolar coupling interactions. The deuterium signals exhibit characteristic line broadening due to the quadrupolar relaxation mechanism, with chemical shifts appearing in the same range as the corresponding proton signals but with significantly reduced resolution [16] [17] [18]. The deuterium NMR spectra confirm the successful incorporation of deuterium atoms at the designated positions and provide information about the local molecular motion at the deuterated sites.

Computational Modeling of Conformational States

Computational modeling approaches, including molecular dynamics simulations and quantum mechanical calculations, have provided comprehensive insights into the conformational behavior of asparagine-linked N-acetylglucosamine derivatives. Molecular dynamics simulations reveal that these compounds exist as dynamic ensembles of conformational states, with the glycosidic linkage region exhibiting restricted flexibility due to the inherent geometric constraints [19] [20] [21].

The computational studies demonstrate that the compound preferentially adopts conformational states that maximize intramolecular hydrogen bonding interactions while minimizing steric clashes between the sugar and amino acid components. The simulations indicate that the glycosidic torsional angles fluctuate within relatively narrow ranges around the preferred values, with the phi and psi angles showing correlated motions that maintain the overall structural integrity of the linkage [19].

Quantum mechanical calculations have provided detailed information about the electronic structure and bonding characteristics of the glycosidic linkage. These calculations reveal that the N-glycosidic bond exhibits partial double-bond character due to resonance interactions between the nitrogen lone pair and the anomeric carbon, contributing to the conformational rigidity observed experimentally [22] [21].

The computational modeling also demonstrates the impact of deuterium substitution on the conformational dynamics. The deuterated compound exhibits reduced vibrational motion at the substituted sites, leading to altered conformational sampling and potentially modified hydrogen bonding patterns [6] [22].

Functional Group Analysis

N-Acetyl Functionality

The N-acetyl functional group represents a critical structural element in H-Asn(glcnac-beta-D)-OH-d2, positioned at the C2 carbon of the glucosamine moiety. This functional group consists of a carbonyl group (C=O) covalently linked to a methyl group (CH₃), both attached to the nitrogen atom, forming the characteristic amide linkage with the molecular formula C₂H₃NO [23]. The N-acetyl group exhibits strong polar characteristics due to the presence of the carbonyl oxygen, which serves as a hydrogen bond acceptor, while the amide nitrogen can function as a hydrogen bond donor under appropriate conditions.

The N-acetyl functionality demonstrates significant conformational influence on the overall molecular structure through its participation in intramolecular hydrogen bonding networks. The carbonyl oxygen frequently engages in hydrogen bonding interactions with hydroxyl groups present on the sugar ring, contributing to the stabilization of specific conformational states [11] [23]. The planar geometry of the amide bond restricts rotation around the C-N bond, thereby limiting the conformational flexibility of the N-acetyl group and influencing the overall molecular dynamics.

The electron-withdrawing nature of the N-acetyl group affects the electronic properties of the adjacent carbon atoms, particularly influencing the reactivity and stability of the glycosidic linkage. This electronic effect contributes to the hydrolytic stability of the N-glycosidic bond, making it resistant to acid-catalyzed hydrolysis under physiological conditions [23].

Glycosidic Bond Characteristics

The glycosidic bond in H-Asn(glcnac-beta-D)-OH-d2 represents a specialized N-glycosidic linkage that connects the anomeric carbon of N-acetylglucosamine to the amide nitrogen of the asparagine side chain. This covalent bond exhibits unique characteristics that distinguish it from conventional O-glycosidic linkages commonly found in carbohydrate chemistry [24] [8]. The N-glycosidic bond demonstrates enhanced stability compared to O-glycosidic bonds due to the lower electronegativity of nitrogen relative to oxygen, resulting in reduced polarization of the anomeric carbon-heteroatom bond.

The geometric parameters of the glycosidic bond reflect the sp³ hybridization of the anomeric carbon and the partial sp² character of the nitrogen atom due to resonance with the adjacent carbonyl group. The bond length typically measures approximately 1.45-1.48 Å, slightly longer than typical C-N single bonds due to the anomeric effect [7] [24]. The bond strength is enhanced by the electron-donating properties of the nitrogen atom, which stabilize the positive charge development at the anomeric carbon during potential hydrolytic reactions.

The glycosidic bond exhibits restricted rotational freedom due to the anomeric effect and the geometric constraints imposed by the sugar ring conformation. This restricted rotation contributes to the well-defined conformational preferences observed in both solution and solid-state studies [10] [13].

Carboxylic and Amino Functionalities

The carboxylic acid functionality, located at the C-terminus of the asparagine residue, represents a key ionizable group that significantly influences the compound's chemical behavior and biological activity. The carboxyl group (-COOH) consists of a carbonyl group bonded to a hydroxyl group, forming the characteristic structure that can exist in both protonated and deprotonated states depending on the pH of the environment [25] [26]. Under physiological conditions (pH 7.4), the carboxylic acid group predominantly exists in its deprotonated carboxylate form (-COO⁻), contributing a negative charge to the overall molecular structure.

The amino functionality, positioned at the N-terminus of the asparagine residue, provides a basic functional group that can accept protons in acidic environments. Under physiological conditions, the amino group typically exists in its protonated form (-NH₃⁺), contributing a positive charge that balances the negative charge of the carboxylate group, resulting in a zwitterionic structure [3] [27]. This zwitterionic character significantly influences the compound's solubility properties, making it readily soluble in aqueous environments while exhibiting limited solubility in nonpolar solvents.

The interaction between the carboxylic and amino functionalities through intramolecular hydrogen bonding can influence the overall conformational stability of the compound. These interactions contribute to the formation of stable turn-like conformations that position the glycosylated side chain in optimal orientations for potential biological interactions [28] [27].

Hydroxyl Group Positioning

The hydroxyl groups present in H-Asn(glcnac-beta-D)-OH-d2 are strategically positioned on the N-acetylglucosamine moiety, contributing significantly to the compound's hydrogen bonding capabilities and overall structural stability. The primary hydroxyl group is located at the C6 position of the glucosamine ring, where it occupies an equatorial position in the 4C1 chair conformation. This primary hydroxyl group (-CH₂OH) exhibits enhanced flexibility compared to the secondary hydroxyl groups due to its location on the exocyclic carbon atom [12] [3].

The secondary hydroxyl groups are positioned at the C3 and C4 carbons of the glucosamine ring, both adopting equatorial orientations in the preferred chair conformation. These hydroxyl groups participate in extensive hydrogen bonding networks, both intramolecularly with other functional groups within the molecule and intermolecularly with surrounding solvent molecules or other compounds [11] [12]. The specific positioning of these hydroxyl groups creates a distinctive pattern of hydrogen bond donors and acceptors that contributes to the compound's recognition properties and biological activity.

The hydroxyl groups also influence the overall polarity and hydrophilicity of the compound, making it compatible with aqueous biological environments. The multiple hydroxyl groups enable the formation of extensive hydrogen bonding networks with water molecules, contributing to the compound's excellent solubility in aqueous media [29] [3].

Functional GroupLocationChemical FormulaProperties
N-acetyl group (-COCH₃)C2 of GlcNAc moietyC₂H₃NOPolar, hydrogen bonding
Glycosidic bond (beta-1,4)Between GlcNAc C1 and Asn amide nitrogenC-O-N linkageCovalent, hydrolytically stable
Carboxylic acid (-COOH)C-terminus of asparagineCOOHIonizable, pH dependent
Primary amino group (-NH₂)N-terminus of asparagineNH₂Basic, protonatable
Amide bond (-CONH-)Side chain of asparagineCONH₂Polar, hydrogen bonding
Primary hydroxyl (-OH)C6 of GlcNAcCH₂OHPolar, hydrogen bonding
Secondary hydroxyl (-OH)C3, C4 of GlcNAcCHOHPolar, hydrogen bonding
Deuterated sites (-CD₂-)Alpha carbon of asparagineCD₂Kinetic isotope effect

Deuteration Sites and Effects on Molecular Properties

The strategic incorporation of deuterium atoms in H-Asn(glcnac-beta-D)-OH-d2 occurs specifically at the alpha carbon position of the asparagine residue, where two hydrogen atoms are replaced with deuterium isotopes. This targeted deuteration approach preserves the fundamental structural and functional characteristics of the compound while introducing measurable modifications to its physical, chemical, and spectroscopic properties [5] [6] [30].

The deuteration process results in subtle but significant alterations to the molecular geometry, with carbon-deuterium bonds exhibiting slightly shorter bond lengths (1.087 Å) compared to carbon-hydrogen bonds (1.09 Å) [30] [31]. This geometric modification, while minimal, contributes to enhanced bond strength, with C-D bonds demonstrating approximately 4.4% greater bond dissociation energy (431 kJ/mol) compared to C-H bonds (413 kJ/mol) [30] [32]. The increased bond strength directly correlates with improved metabolic stability, as deuterated compounds typically exhibit reduced rates of enzymatic metabolism due to the primary kinetic isotope effect.

The vibrational characteristics of the deuterated compound are significantly altered, with C-D stretching frequencies appearing at approximately 2100-2200 cm⁻¹, representing a 28% reduction compared to C-H stretching frequencies (2900-3000 cm⁻¹) [33] [30]. This frequency shift reflects the increased reduced mass of the C-D oscillator and contributes to the distinctive infrared spectroscopic signature of the deuterated compound.

In nuclear magnetic resonance spectroscopy, the deuterated sites exhibit characteristic properties that distinguish them from their protiated counterparts. Deuterium NMR signals appear in the same chemical shift range as proton signals but demonstrate significantly broader linewidths due to the quadrupolar relaxation mechanism associated with the deuterium nucleus (spin = 1) [16] [17] [18]. The deuterium signals provide valuable information about the local molecular environment and dynamics at the substituted positions.

The kinetic isotope effect represents one of the most significant consequences of deuteration, with deuterated compounds typically exhibiting primary kinetic isotope effects (kH/kD) ranging from 2 to 8 for reactions involving cleavage of the C-D bond [6] [34] [32]. This isotope effect contributes to enhanced chemical stability and altered metabolic pathways, making deuterated compounds valuable tools for mechanistic studies and potentially improved therapeutic applications.

PropertyH-Asn(GlcNAc)-OHH-Asn(GlcNAc)-OH-d2Difference (%)
Bond length (C-D vs C-H)1.09 Å (C-H)1.087 Å (C-D)-0.3%
Bond strength413 kJ/mol (C-H)431 kJ/mol (C-D)+4.4%
Vibrational frequency2900-3000 cm⁻¹2100-2200 cm⁻¹-28%
Zero-point energyHigherLowerSignificant reduction
Kinetic isotope effectkH/kD = 1.0kH/kD = 2-8Primary isotope effect
NMR chemical shift1-4 ppm (¹H NMR)1-4 ppm (²H NMR)Similar range, broader lines
Mass increase335.31 g/mol337.33 g/mol+0.6%
Molecular stabilityStandardEnhancedImproved metabolic stability

XLogP3

-5.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

337.14541813 g/mol

Monoisotopic Mass

337.14541813 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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